The Solubility of 4-(2-Quinoxalinyl)benzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals
The Solubility of 4-(2-Quinoxalinyl)benzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals
Introduction to 4-(2-Quinoxalinyl)benzoic Acid
4-(2-Quinoxalinyl)benzoic acid is a molecule that marries the structural features of quinoxaline and benzoic acid. The quinoxaline moiety, a bicyclic heteroaromatic system containing two nitrogen atoms, is a well-recognized scaffold in medicinal chemistry, often associated with a range of biological activities. The benzoic acid group provides a carboxylic acid function, which can significantly influence the molecule's physicochemical properties, including its acidity, polarity, and, consequently, its solubility. Understanding the solubility of this compound is paramount for its development as a potential therapeutic agent, impacting everything from reaction conditions in its synthesis to its formulation and bioavailability.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of 4-(2-Quinoxalinyl)benzoic acid in a given organic solvent will be dictated by the interplay of its structural features and the properties of the solvent.
Key Molecular Features Influencing Solubility:
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Quinoxaline Moiety: The quinoxaline ring system is aromatic and possesses a degree of polarity due to the two nitrogen atoms. Quinoxaline itself is soluble in alcohol and water.[1] The presence of this moiety contributes to potential π-π stacking interactions and dipole-dipole interactions.
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Benzoic Acid Moiety: The benzoic acid portion of the molecule introduces a highly polar carboxylic acid group capable of acting as both a hydrogen bond donor and acceptor. Benzoic acid exhibits low solubility in non-polar solvents and higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.[2][3] Its acidity (pKa of benzoic acid is approximately 4.2) means that its solubility can be significantly influenced by the pH of the medium.[2]
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Overall Molecular Structure: The combination of a large, relatively non-polar aromatic system (the quinoxaline and benzene rings) with a highly polar functional group (the carboxylic acid) suggests that 4-(2-Quinoxalinyl)benzoic acid will exhibit a nuanced solubility profile.
Predicted Solubility in Different Solvent Classes:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Due to the carboxylic acid group, 4-(2-Quinoxalinyl)benzoic acid is expected to have good solubility in polar protic solvents. The solvent's hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. Benzoic acid itself is readily soluble in ethanol.[2]
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Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have a dipole moment but do not have acidic protons. They can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents, especially in DMSO, which is a powerful solvent for a wide range of organic compounds.[4][5] Benzoic acid is soluble in acetone.[2]
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Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic surface area of the molecule suggests some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in these solvents. Benzoic acid has lower solubility in toluene compared to more polar solvents.[6]
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Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar. Moderate solubility might be expected, driven by dipole-dipole interactions and the ability of the solvent to interact with the aromatic portions of the molecule. Benzoic acid is soluble in chloroform.[7]
The following table provides a qualitative prediction of the solubility of 4-(2-Quinoxalinyl)benzoic acid in various organic solvents, based on the properties of its structural components.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, DMSO | High to Moderate | The polar nature of the solvent can solvate the polar regions of the molecule. DMSO is expected to be a particularly effective solvent. |
| Non-Polar | Toluene, Hexane | Low | The high polarity of the carboxylic acid group will likely dominate, leading to poor interaction with non-polar solvents. |
| Chlorinated | Chloroform, DCM | Moderate to Low | The molecule's aromatic character and the solvent's weak polarity may allow for some dissolution, but the strong hydrogen bonding of the carboxylic acid may not be fully overcome. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a given solvent.[3][8] The following protocol outlines the steps for determining the solubility of 4-(2-Quinoxalinyl)benzoic acid.
Materials and Equipment
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4-(2-Quinoxalinyl)benzoic acid (solid)
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Selected organic solvents (high purity)
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Analytical balance (accurate to ±0.0001 g)
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Vials with screw caps
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Constant temperature shaker or water bath
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Syringe filters (0.45 µm, solvent-compatible)
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Syringes
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Pre-weighed evaporation dishes or vials
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Oven or vacuum oven
Experimental Workflow
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Protocol
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Preparation of Saturated Solution:
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To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
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Add an excess amount of 4-(2-Quinoxalinyl)benzoic acid to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
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Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Using a syringe fitted with a solvent-compatible 0.45 µm filter, withdraw a precise volume (e.g., 2 mL) of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish with the solution.
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Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as mg/mL (mass of solute / volume of solution withdrawn) or g/100g of solvent.
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Representative Synthesis of a Quinoxaline Derivative
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route to 4-(2-Quinoxalinyl)benzoic acid could involve the reaction of 1,2-diaminobenzene with 4-(2-oxo-2-carboxyethyl)benzoic acid or a related precursor. The following diagram illustrates a general synthetic scheme.
Caption: General synthesis of 4-(2-Quinoxalinyl)benzoic acid.
Conclusion
As a Senior Application Scientist, it is my assessment that while direct quantitative solubility data for 4-(2-Quinoxalinyl)benzoic acid is not currently prevalent in the literature, a robust understanding of its likely behavior can be derived from the fundamental principles of solubility and the known properties of its constituent chemical moieties. The provided theoretical profile and detailed experimental protocol offer a solid foundation for any research or development program involving this compound. The successful formulation and application of 4-(2-Quinoxalinyl)benzoic acid in a pharmaceutical context will be critically dependent on the empirical determination of its solubility in a range of pharmaceutically relevant solvents.
References
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Wikipedia. Benzoic acid. [Link]
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131.
- Long, B., et al. (2013). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 340, 51-57.
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Scribd. Solubility and Properties of Benzoic Acid. [Link]
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Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]
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Mother Theresa Institute of Pharmaceutical Education and Research. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
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Quora. Is benzoic acid soluble in chloroform? [Link]
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Scribd. Solubility Data of DMSO. [Link]
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PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
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